2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 955783-15-0
VCID: VC7136585
InChI: InChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26)
SMILES: CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 955783-15-0

Cat. No.: VC7136585

Molecular Formula: C21H22N4O3

Molecular Weight: 378.432

* For research use only. Not for human or veterinary use.

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide - 955783-15-0

Specification

CAS No. 955783-15-0
Molecular Formula C21H22N4O3
Molecular Weight 378.432
IUPAC Name 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26)
Standard InChI Key IDDVUABWBPZOLU-UHFFFAOYSA-N
SMILES CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CAS No. 955783-15-0) features four key components:

  • Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The indole moiety is substituted at the 1-position with an acetamide group and at the 2-position with a 5-butyl-1,3,4-oxadiazole ring.

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-butyl substituent enhances lipophilicity, potentially improving membrane permeability .

  • Butyl Chain: A linear alkyl group (C4H9) attached to the oxadiazole ring, which may influence the compound’s metabolic stability and binding interactions.

  • Furan-Methylacetamide Side Chain: A furan ring linked via a methylene group to the acetamide nitrogen. The furan’s electron-rich aromatic system could participate in π-π stacking or hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H22N4O3
Molecular Weight378.432 g/mol
IUPAC Name2-[2-(5-Butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
SMILESCCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
InChI KeyIDDVUABWBPZOLU-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

While no published synthesis for this specific compound exists, analogous 1,3,4-oxadiazole-indole hybrids are typically synthesized via cyclization reactions. A plausible pathway involves:

  • Formation of the Oxadiazole Ring: Reacting a benzohydrazide derivative with cyclohexanoic acid in phosphorous oxychloride (POCl3) to form 5-substituted-1,3,4-oxadiazoles .

  • Indole Functionalization: Introducing the oxadiazole-indole linkage through nucleophilic substitution or coupling reactions. For example, ethyl chloroacetate could alkylate the indole nitrogen, followed by amidation with furfurylamine .

  • Side Chain Modification: Attaching the furan-methylacetamide group via peptide coupling agents like EDCI or HOBt .

Challenges in Synthesis

  • Regioselectivity: Ensuring the oxadiazole ring forms at the correct position on the indole core requires precise temperature and catalyst control .

  • Purification: The compound’s moderate polarity (logP ≈ 3.5, estimated) may necessitate silica gel chromatography or recrystallization from toluene/hexane mixtures.

Research Gaps and Future Directions

Priority Studies

  • In Vitro Screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and antimicrobial activity using broth microdilution assays.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis.

  • Target Identification: Use molecular docking to predict interactions with EGFR, COX-2, or bacterial dihydrofolate reductase.

Synthetic Improvements

  • Explore microwave-assisted synthesis to reduce reaction times from hours to minutes .

  • Optimize the oxadiazole cyclization step using ionic liquids as green solvents .

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